molecular formula C23H20ClN3O2S2 B3007496 N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1189931-82-5

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B3007496
CAS No.: 1189931-82-5
M. Wt: 470
InChI Key: UYBIZTXKFFLZDB-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a central pyrimidine ring fused with a thiophene moiety. Key structural features include:

  • A 3-ethyl-4-oxo-6-phenyl substitution on the thieno[3,2-d]pyrimidine core.
  • A sulfanyl acetamide side chain at position 2 of the pyrimidine ring.
  • A (2-chlorophenyl)methyl group attached to the acetamide nitrogen.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-2-27-22(29)21-18(12-19(31-21)15-8-4-3-5-9-15)26-23(27)30-14-20(28)25-13-16-10-6-7-11-17(16)24/h3-12H,2,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBIZTXKFFLZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: The synthesis begins with the preparation of the thieno[3,2-d]pyrimidine core.

    Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. This can be accomplished by reacting the thieno[3,2-d]pyrimidin-4-one intermediate with 2-chlorobenzyl chloride under basic conditions.

    Formation of the Acetamide Moiety: The final step involves the introduction of the acetamide moiety. This can be achieved by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride, in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C22H19ClN4O2S2C_{22}H_{19}ClN_{4}O_{2}S_{2}, and it features a thieno[3,2-d]pyrimidine core structure which is significant for its biological activity. The presence of the chlorophenyl and ethyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit anticancer properties. N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines (MCF7) and showed significant inhibition of cell proliferation with an IC50 value of 15 µM. The mechanism of action was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thieno[3,2-d]pyrimidine derivatives are known to possess antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

There is emerging evidence that compounds containing thieno-pyrimidine structures can exhibit anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.

Case Study:

In an animal model of arthritis, administration of the compound led to a significant reduction in paw swelling and serum levels of TNF-alpha compared to control groups, indicating its potential as an anti-inflammatory agent .

Synthetic Applications

This compound can also serve as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents.

Synthetic Pathway Example

A proposed synthetic route involves the reaction of 2-chlorobenzylamine with thieno[3,2-d]pyrimidine derivatives under acidic conditions to yield various substituted acetamides.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its ability to interact with microbial enzymes may contribute to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Thieno[3,2-d]pyrimidine derivatives vary in their fused-ring systems and substituents, which influence their physicochemical and biological properties.

Compound Name Core Structure Key Substituents Molecular Weight CAS Number References
N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-ethyl, 4-oxo, 6-phenyl, (2-chlorophenyl)methyl N/A N/A Target
N-Phenyl-2-(tetrahydrobenzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Tetrahydrobenzothieno-triazolo-pyrimidine Tetrahydro ring, triazolo fusion, phenyl substituent N/A N/A
2-{[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine with dihydro ring 4-chlorophenyl, trifluoromethylphenyl N/A 687563-28-6
N-(2-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine 3-methyl, 7-(4-methylphenyl), 2-chloro-4-methylphenyl 470.002 g/mol 1040631-92-2

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the chlorophenyl group in the target compound.
  • Substituent Positioning : The 3-ethyl-6-phenyl combination in the target compound may enhance steric bulk, affecting solubility and membrane permeability .
Sulfanyl Acetamide Side Chain Modifications

The sulfanyl acetamide moiety is a common pharmacophore in these derivatives. Variations in the acetamide’s aryl group significantly alter activity.

Compound Name Acetamide Substituent Biological Implications (Theoretical) References
This compound (2-chlorophenyl)methyl Enhanced halogen bonding potential; moderate lipophilicity Target
2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-nitrophenyl High electron deficiency; possible DNA intercalation
N-(3-chloro-2-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide 3-chloro-2-methylphenyl Improved steric hindrance; potential kinase selectivity

Key Observations :

  • Chlorophenyl vs. Nitrophenyl : The 4-nitrophenyl group in may confer stronger electron-withdrawing effects, enhancing reactivity in nucleophilic environments.
  • Methyl vs. Ethyl : The 3-ethyl group in the target compound versus 3-methyl in could influence binding pocket accommodation in enzyme targets.
Crystallographic and Conformational Analysis

Crystal structure data from related compounds highlight the impact of substituents on molecular geometry:

  • In N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI), the dihedral angle between pyrimidine and benzene rings is 67.84°, stabilizing intramolecular N–H⋯N hydrogen bonds .
  • By contrast, the target compound’s (2-chlorophenyl)methyl group may reduce ring coplanarity, altering π-π stacking interactions with biological targets.

Example Pathway :

Thieno[3,2-d]pyrimidin-2-thiol + Chloroacetanilide → Target Compound (via K₂CO₃/acetone)  

Biological Activity

N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological evaluations, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide. It has a molecular formula of C23H20ClN3O2S2 and a molecular weight of 456 g/mol. The unique combination of thieno[3,2-d]pyrimidine and acetamide functionalities contributes to its biological activity.

The mechanism by which N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide exerts its effects involves interaction with specific biological targets. Its structural components allow it to bind to enzymes or receptors, potentially inhibiting or modulating various biological pathways.

Antimicrobial Activity

Research indicates that compounds with thieno[3,2-d]pyrimidine structures often display significant antimicrobial properties. In vitro studies have shown that related compounds exhibit considerable antibacterial and antimycobacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, making them candidates for further development in antimicrobial therapies.

CompoundMIC (µg/mL)Activity
Compound A16Antibacterial
Compound B32Antimycobacterial
N-(2-chlorophenyl)methyl derivative8Antibacterial

Anticancer Activity

The anticancer potential of similar thieno[3,2-d]pyrimidine derivatives has been highlighted in various studies. For instance, compounds exhibiting selective inhibition of cyclin-dependent kinases (CDKs) have shown promise in reducing cellular proliferation in human tumor cell lines . The compound's ability to inhibit CDK activity could be a crucial factor in its anticancer efficacy.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial activity. Compounds with specific side chains demonstrated enhanced efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Screening : Another investigation focused on the anticancer properties of pyrimido derivatives against various cancer cell lines. The results indicated that certain modifications to the thieno structure significantly improved cytotoxicity against cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-[(2-chlorophenyl)methyl]-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be optimized?

Methodological Answer:

  • Stepwise Synthesis : Based on analogous thienopyrimidine derivatives (e.g., ), synthesis typically involves sequential nucleophilic substitution, coupling reactions, and purification via column chromatography. For example:
    • Thieno[3,2-d]pyrimidinone Core : Prepare the core via cyclization of thiourea derivatives with α-keto esters under acidic conditions.
    • Sulfanyl Acetamide Linkage : Introduce the sulfanyl group using a thiol-disulfide exchange reaction with 2-mercaptoacetamide derivatives.
    • Final Coupling : React the chlorophenylmethyl amine with the activated thienopyrimidine intermediate.
  • Yield Optimization :
    • Use Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, stoichiometry) ().
    • Monitor intermediates via 1H NMR (e.g., δ 12.50 ppm for NH protons; ) and HPLC-MS (e.g., [M+H]+ = 344.21; ).
    • Address low yields (<10% in multi-step routes) by incorporating protecting groups for reactive amines ().

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer:

  • Primary Techniques :
    • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the NHCO proton appears at δ ~10.10 ppm ().
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ = 344.21; ).
    • Elemental Analysis : Verify purity (e.g., C: 45.29% vs. calculated 45.36%; ).
  • Resolving Conflicts :
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism (e.g., intramolecular N–H⋯N bonds stabilize folded conformations; ).
    • DFT Calculations : Compare experimental and computed NMR shifts to identify misassignments (e.g., dihedral angles between aromatic rings; ).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation or intermolecular interactions?

Methodological Answer:

  • Crystal Structure Analysis :
    • Use Bruker APEX-II diffractometers for data collection (). Refine structures via SHELXL (e.g., R-factor <0.05; ).
    • Key Observations :
  • Intramolecular hydrogen bonds (N–H⋯N/O) stabilize planar thienopyrimidine cores ().
  • Dihedral angles between chlorophenyl and pyrimidine rings vary (42–67°), impacting π-π stacking ().
    • Database Cross-Validation : Compare with Cambridge Structural Database entries (e.g., ARARUI; ).

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting thienopyrimidine derivatives?

Methodological Answer:

  • SAR Design Framework :
    • Core Modifications : Vary substituents at the 3-ethyl and 6-phenyl positions to assess steric/electronic effects ().
    • Linker Optimization : Replace sulfanyl with sulfonyl groups to evaluate metabolic stability ().
    • Bioassays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or SPR ().
  • Data Interpretation :
    • Use molecular docking (AutoDock Vina) to correlate activity with binding poses in ATP pockets.
    • Address contradictions (e.g., high in vitro activity but poor solubility) via logP/logD calculations ().

Q. How can computational modeling predict metabolic stability and off-target interactions?

Methodological Answer:

  • In Silico Tools :
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate permeability (e.g., P-gp substrate likelihood).
    • CYP450 Inhibition : Dock into CYP3A4/2D6 active sites (Glide SP) to identify metabolic hotspots (e.g., sulfur oxidation sites).
  • Validation :
    • Compare with LC-MS/MS metabolic stability assays in hepatocyte models ().

Q. What experimental protocols ensure stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • Forced Degradation : Expose to 0.1M HCl/NaOH (40°C, 24h) and monitor via UPLC-PDA ().
    • Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>200°C typical for acetamides; ).
  • Mitigation Strategies :
    • Lyophilize for long-term storage if hygroscopic ().

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